Ácido carmínico

Descripción general

Descripción

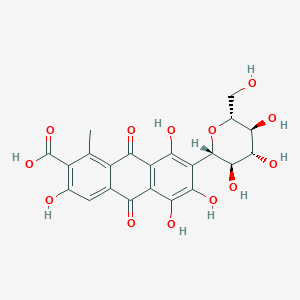

El ácido carmínico es un compuesto glucosídico hidroxiantrpurínico rojo que se encuentra de forma natural en algunos insectos escamosos, como la cochinilla, la cochinilla armenia y la cochinilla polaca . Los insectos producen ácido carmínico como un elemento disuasorio para los depredadores. El compuesto tiene una fórmula química de C₂₂H₂₀O₁₃ y una masa molar de 492,38 g/mol . El ácido carmínico se usa ampliamente como agente colorante en alimentos, cosméticos y textiles .

Mecanismo De Acción

El mecanismo por el cual el ácido carmínico ejerce sus efectos implica su interacción con diversos objetivos moleculares y vías. Por ejemplo, como tinte, el ácido carmínico se une a proteínas y otros componentes celulares mediante enlaces de hidrógeno y enlaces de coordinación . Sus propiedades antioxidantes se atribuyen a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo .

Aplicaciones Científicas De Investigación

Carminic acid has a wide range of scientific research applications:

Chemistry: It is used as a pH indicator and in the synthesis of various organic compounds.

Biology: Carminic acid is employed in histological staining to visualize cellular structures.

Industry: Carminic acid is widely used as a natural dye in food, cosmetics, and textiles

Análisis Bioquímico

Biochemical Properties

Carminic acid is a polyketide secondary metabolite produced by the scale insect Dacylopius coccus . The chemical structure of carminic acid consists of a core anthraquinone structure linked to a glucose sugar unit . The structure of carminic acid was speculated to be either from type II polyketide or shikimate pathways .

Cellular Effects

Carminic acid has been shown to enhance the antiviral activity of poly r(A-U) twelve-fold without increasing interferon induction, inactivating the vesicular stomatitis virus, or inducing host cell cytotoxicity

Molecular Mechanism

The formation of the tricyclic core of carminic acid is achieved via a two-step process wherein a plant type III polyketide synthase (PKS) forms a non-reduced linear octaketide, which subsequently is folded into the desired flavokermesic acid anthrone (FKA) structure by a cyclase and an aromatase from a bacterial type II PKS system .

Temporal Effects in Laboratory Settings

Carminic acid can take on a range of colors depending on pH. This can cause significant color variations. For example, in acidic solutions, the molecule appears orange, whereas, in basic conditions, it appears violet . Such variations are not desirable, especially in commercial settings where consistency is key.

Metabolic Pathways

The biosynthetic mechanisms of formation of polyketides, via the successive condensation of acetyl-CoA and malonyl-CoA units catalyzed by polyketide synthases (PKSs), is well described in bacteria, fungi, and plants .

Transport and Distribution

It is known that carminic acid is commonly harvested from an American species of scale insects called Dactylopius coccus (or cochineals) .

Subcellular Localization

It is known that carminic acid is produced by scale insects as a deterrent to predators

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido carmínico fue sintetizado por primera vez en el laboratorio por químicos orgánicos en 1991 . La síntesis implica la formación de la estructura central de antraquinona, seguida de la unión de una unidad de azúcar de glucosa. La ruta sintética suele incluir el uso de varios reactivos y catalizadores para lograr las transformaciones químicas deseadas.

Métodos de producción industrial: La producción industrial de ácido carmínico implica principalmente la extracción de insectos de la cochinilla. Los insectos se cultivan o se cosechan de poblaciones silvestres, principalmente para las hembras ápteras que se adhieren al cactus de nopal . Los insectos se secan y se muelen en polvo, del que se extrae el ácido carmínico mediante disolventes . En los últimos años, los investigadores también han explorado la ingeniería genética de microbios, como Aspergillus nidulans, para producir ácido carmínico .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido carmínico experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El ácido carmínico se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.

Reducción: La reducción del ácido carmínico se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución que involucran ácido carmínico a menudo requieren reactivos nucleófilos y pueden ocurrir tanto en condiciones ácidas como básicas.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del ácido carmínico puede conducir a la formación de quinonas, mientras que la reducción puede producir hidroquinonas.

4. Aplicaciones en investigación científica

El ácido carmínico tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como indicador de pH y en la síntesis de diversos compuestos orgánicos.

Biología: El ácido carmínico se emplea en tinción histológica para visualizar estructuras celulares.

Industria: El ácido carmínico se usa ampliamente como tinte natural en alimentos, cosméticos y textiles

Comparación Con Compuestos Similares

El ácido carmínico pertenece a la familia de los tintes de cóccidos, que incluye compuestos como el ácido flavoquermésico, el ácido quermésico y los ácidos láccidos . Estos compuestos comparten una estructura central de antraquinona similar, pero difieren en sus grupos sustituyentes y enlaces glucosídicos. El ácido carmínico es único debido a su enlace glucosídico específico y su uso generalizado como tinte natural .

Compuestos similares:

- Ácido flavoquermésico

- Ácido quermésico

- Ácidos láccidos

El ácido carmínico destaca por su estabilidad, color vibrante y versatilidad en diversas aplicaciones, lo que lo convierte en un compuesto valioso tanto en la investigación científica como en la industria .

Actividad Biológica

Carminic acid, a natural red dye derived from the cochineal insect (Dactylopius coccus), has garnered attention not only for its coloring properties but also for its biological activities. This article explores the various biological activities of carminic acid, including its antioxidant, anti-inflammatory, and potential therapeutic effects, as well as its safety profile based on recent research findings.

Antioxidant Properties

Carminic acid exhibits significant antioxidant activity, which has been demonstrated in various studies. It protects cells from oxidative stress by enhancing the expression of antioxidant enzymes and modulating key signaling pathways.

- Mechanism of Action : Carminic acid activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf-2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. In vitro studies have shown that carminic acid treatment increases Nrf-2 nuclear translocation and reduces reactive oxygen species (ROS) production in fructose-stimulated renal cells .

- Research Findings : In a study involving fructose-induced renal injury, carminic acid significantly reduced inflammation and oxidative stress markers in both cell cultures and animal models. Histological analyses revealed that carminic acid mitigated glomerular hypertrophy and collagen accumulation in renal tissues, indicating its potential as a protective agent against metabolic stress-induced kidney damage .

Anti-inflammatory Effects

Carminic acid has been shown to possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Cellular Studies : In mouse tubular epithelial cells exposed to fructose, carminic acid treatment resulted in decreased expression of pro-inflammatory cytokines and inhibited the activation of nuclear factor-κB (NF-κB) signaling pathways. This suggests that carminic acid can effectively suppress inflammatory responses at the cellular level .

- In Vivo Evidence : Animal studies demonstrated that supplementation with carminic acid led to significant reductions in inflammatory markers and improved renal function in mice subjected to fructose-induced metabolic disorders .

Allergic Reactions and Safety Profile

Despite its beneficial properties, carminic acid can elicit allergic reactions in sensitive individuals. Research indicates that it may act as a hapten, binding to proteins such as human serum albumin and triggering histamine release from sensitized basophils.

- Allergy Studies : In vitro experiments have confirmed that carminic acid can induce histamine release comparable to other known allergens when mixed with sensitized basophils. This highlights the importance of monitoring allergic responses in individuals exposed to products containing carminic acid .

- Genotoxicity Assessments : Extensive genotoxicity studies have shown that carminic acid is non-mutagenic and non-carcinogenic. Various assays conducted on different cell lines and animal models yielded negative results regarding its potential to cause genetic damage or cancer .

Production and Biosynthesis

Recent advances in biotechnology have enabled the production of carminic acid through metabolic engineering.

- Biosynthetic Pathways : Researchers have successfully engineered Escherichia coli to produce carminic acid from glucose. This method involves optimizing polyketide synthase machinery and co-expressing cyclases to enhance production efficiency. The engineered strains demonstrated a promising yield of carminic acid, paving the way for sustainable production methods .

Summary of Biological Activities

Propiedades

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-JNVSTXMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022817 | |

| Record name | Carminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carminic acid appears as dark purplish-brown mass or bright red or dark red powder. Darkens at 248 °F. Deep red color in water. Yellow to violet in acidic aqueous solutions. (NTP, 1992), Red to dark red, friable, solid or powder. Cochineal extract is generally a dark red liquid but can also be dried as a powder., Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Dark purplish-brown or bright red solid; [Hawley] Deep violet fine crystals; [MSDSonline], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS] | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COCHINEAL, CARMINIC ACID, CARMINES | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cochineal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform, In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The food coloring carminic acid redox cycles to produce free radicals. These radicals, in the presence of trace amounts of iron salts, readily damage membrane lipid and degrade the carbohydrate deoxyribose. Damage to membrane lipid appears to involve mainly organic oxygen radicals such as alkoxy and peroxy radicals, whereas that to deoxyribose implicates the hydroxyl radical formed in a Fenton-type reaction. Antioxidants and iron chelators prevent such damage., The antitumor agent carminic acid did not bind to DNA but nicked it slowly, more rapidly when reduced in situ, & still more when prereduced at the quinone moiety. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red monoclinic prisms from aqueous methanol, Dark, purplish-brown mass or bright-red powder, Deep red color in water; yellow to violet in acid solutions | |

CAS No. |

1260-17-9, 1343-78-8, 1390-65-4 | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001260179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cochineal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenecarboxylic acid, 7-.beta.-D-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CID8Z8N95N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 277 °F (NTP, 1992), 136 °C (decomposes), No distinct melting point; darkens at 120 °C | |

| Record name | CARMINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carminic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural function of carminic acid in cochineal insects?

A1: Carminic acid acts as a potent feeding deterrent against predators, particularly ants []. This suggests that it evolved as a chemical defense mechanism in cochineal insects. Interestingly, some predators, like the larvae of the pyralid moth (Laetilia coccidivora), can tolerate and even sequester carminic acid for their own defense [].

Q2: What is the molecular formula and weight of carminic acid?

A2: The molecular formula of carminic acid is C22H20O13, and its molecular weight is 492.39 g/mol.

Q3: What spectroscopic techniques are used to characterize carminic acid?

A3: Various spectroscopic techniques are employed for carminic acid characterization, including:* UV-Vis spectrophotometry: This technique helps determine carminic acid concentration and assess its stability under different conditions [, , , ]. * Infrared (IR) spectroscopy: Provides information about the functional groups present in carminic acid, contributing to its structural elucidation [].* Nuclear Magnetic Resonance (NMR) spectroscopy: Advanced NMR techniques, including 2D-INADEQUATE, provide detailed structural information about carminic acid and its derivatives [].* Mass Spectrometry (MS): Used in combination with techniques like Liquid Chromatography (LC) for separating and identifying carminic acid and related compounds in complex mixtures [].* Surface-Enhanced Raman Scattering (SERS): A highly sensitive technique used to detect trace amounts of carminic acid in complex biological samples like feathers [].

Q4: How does carminic acid behave in different pH conditions?

A5: Carminic acid exhibits pH-dependent color changes [, , ]. In acidic conditions, it appears more orange-red, while in alkaline solutions, it shifts towards a purplish hue. This property makes it suitable for applications where pH-dependent color changes are desired.

Q5: What analytical methods are commonly used for the quantitative analysis of carminic acid?

A7: Several analytical methods are employed for carminic acid quantification:* High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying carminic acid in various matrices, often coupled with UV detection [, , , , ]. * Spectrophotometry: A simple and cost-effective method for quantifying carminic acid based on its absorbance at specific wavelengths [, , , ].* Capillary Electrophoresis (CE): A high-resolution separation technique that can be coupled with UV detection for sensitive carminic acid analysis [, ].

Q6: What are the advantages and limitations of using HPLC for carminic acid analysis?

A6:Advantages:* High sensitivity and selectivity: HPLC allows for the separation and quantification of carminic acid even in complex matrices.* Versatility: Can be coupled with various detectors, including UV, diode array (PDA), and mass spectrometry (MS), for improved identification and quantification.

Q7: What are some alternatives to carminic acid as a red colorant?

A7: Several natural and synthetic alternatives to carminic acid exist, each with its own set of properties and applications:

- Laccaic acid: A red dye derived from lac insects, similar in structure to carminic acid, but with lower tinctorial strength [, ].

Q8: How has the use of carminic acid evolved throughout history?

A10: Carminic acid has a rich history, dating back centuries. It was used by ancient civilizations, including the Aztecs and Incas, as a textile dye and for artistic purposes []. With the arrival of Europeans in the Americas, cochineal became a valuable trade commodity, prized for its vibrant and colorfast properties []. Today, carminic acid remains an important natural colorant, widely used in the food, pharmaceutical, and cosmetic industries [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.